molecular formula C10H9Br2FO2 B2703499 Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate CAS No. 1803565-75-4

Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate

Cat. No.: B2703499
CAS No.: 1803565-75-4
M. Wt: 339.986
InChI Key: WLNCTJKDEHMFRH-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate: is an organic compound with the molecular formula C10H8Br2FO2 It is a derivative of benzoic acid, featuring bromine, fluorine, and methyl substituents on the benzene ring, along with an ethyl ester functional group

Scientific Research Applications

Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes. It should be stored in a well-ventilated place, kept away from heat/sparks/open flames/hot surfaces, and kept container tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate typically involves the bromination of 4-fluoro-6-methylbenzoic acid, followed by esterification. The bromination reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The esterification process involves reacting the brominated benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to form the corresponding dibromo-fluoro-methylbenzyl alcohol.

    Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted amines or thiols.

    Reduction: Formation of dibromo-fluoro-methylbenzyl alcohol.

    Oxidation: Formation of dibromo-fluoro-methylbenzoic acid.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential biological effects.

Comparison with Similar Compounds

    Ethyl 2,3-dibromo-4-fluorobenzoate: Lacks the methyl group, resulting in different reactivity and properties.

    Ethyl 2,3-dibromo-6-methylbenzoate: Lacks the fluorine atom, affecting its chemical behavior.

    Ethyl 2,3-dibromo-4-methylbenzoate: Lacks the fluorine atom, leading to different reactivity.

Uniqueness: Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate is unique due to the combination of bromine, fluorine, and methyl substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2FO2/c1-3-15-10(14)7-5(2)4-6(13)8(11)9(7)12/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNCTJKDEHMFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1C)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803565-75-4
Record name ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate
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